人参二醇

描述

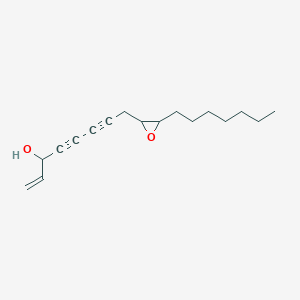

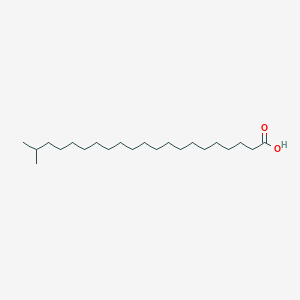

Panaxydol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, panaxydol is considered to be a fatty alcohol lipid molecule. Panaxydol is considered to be a practically insoluble (in water) and relatively neutral molecule. Panaxydol has been primarily detected in urine. Within the cell, panaxydol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, panaxydol can be found in tea. This makes panaxydol a potential biomarker for the consumption of this food product.

科学研究应用

抗癌潜力

抑制肝癌细胞增殖和分化:人参二醇,源自人参,对恶性细胞,尤其是肝细胞癌细胞,表现出显着的抗增殖作用。它抑制 HepG2 细胞的生长,引起细胞周期停滞,并诱导形态变化,使其更成熟的肝细胞。这表明人参二醇作为抗癌剂的潜力 (Guo 等人,2009 年)。

对神经胶质瘤和白血病细胞的影响:已证明人参二醇可以抑制大鼠 C6 神经胶质瘤细胞和人早幼粒细胞白血病 HL60 细胞的增殖并诱导其凋亡。这些作用是通过多种途径介导的,包括蛋白质表达改变和半胱天冬酶激活 (Hai 等人,2007 年); (Yan 等人,2011 年)。

诱导癌细胞凋亡:人参二醇通过增加细胞内钙水平、激活 JNK 和 p38 MAPK 以及产生活性氧等机制触发癌细胞凋亡。这种选择性诱导癌细胞凋亡突出了其作为治疗剂的潜力 (Kim 等人,2011 年)。

神经保护和再生作用

神经再生:人参二醇促进大鼠坐骨神经离断后的神经再生,表明其在治疗周围神经损伤方面的潜力。它增强了再生神经纤维的髓鞘化,并改善了感觉和运动功能 (Wang 等人,2022 年)。

对缺氧诱导的雪旺细胞死亡的影响:人参二醇保护雪旺细胞免受缺氧诱导的损伤,并增强神经营养因子的表达和分泌。这种作用有利于神经再生和损伤后的恢复 (Zhu 等人,2008 年)。

抗疲劳特性

- 改善运动引起的疲劳:对大鼠的研究表明,人参二醇和含有人参二醇的栽培野生人参蒸馏提取物在强制游泳试验中显着提高了表现,表明具有抗疲劳特性 (Shin 等人,2019 年)。

肾脏保护作用

- 预防马兜铃酸诱导的肾损伤:人参二醇通过激活 Keap1-Nrf2/ARE 通路对大鼠马兜铃酸诱导的肾损伤具有保护作用。这表明其在治疗肾脏疾病方面的潜力 (Guo 等人,2020 年)。

合成和化学研究

合成和化学多样性:已努力合成人参二醇及其立体异构体,探索其作为抗癌剂的潜力。其化学结构和活性的多样性为进一步的药物研究开辟了道路 (Mao 等人,2016 年)。

化学成分研究:已对人参二醇等三七化学成分的研究,以了解其抗菌特性和治疗潜力 (Qi,2002 年)。

属性

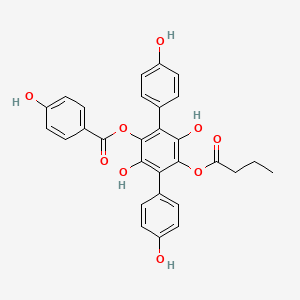

IUPAC Name |

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,15-18H,2-3,5-7,10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLDSGIQZAFIAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1C(O1)CC#CC#CC(C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415267 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Panaxydol | |

CAS RN |

114718-63-7, 72800-72-7 | |

| Record name | Panaxydol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panaxydol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)

![(1R,4S,7S,10R,13R,16S)-13-(1H-indol-3-ylmethyl)-4-(2-methylpropyl)-7-(2-methylsulfanylethyl)-16-(phenylmethyl)-3,6,9,12,15,18,20-heptazabicyclo[8.8.4]docosane-2,5,8,11,14,17,21-heptone](/img/structure/B1235976.png)

![(Z)-4-[(2S,17S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1235980.png)